molecular formula C7H9NO4 B12980586 Ethyl 2,4-dioxopyrrolidine-1-carboxylate

Ethyl 2,4-dioxopyrrolidine-1-carboxylate

Cat. No.: B12980586
M. Wt: 171.15 g/mol
InChI Key: CLEUJNAWWJIRDT-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxopyrrolidine-1-carboxylate is a chemical compound with a molecular formula of C7H9NO4 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of two keto groups at positions 2 and 4, and an ethyl ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dioxopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2,4-dioxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,4-dioxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A simpler derivative with a single keto group, used in the synthesis of pharmaceuticals and agrochemicals.

    Pyrrolidin-2,4-dione: A compound with two keto groups, similar to this compound, but without the ester group.

    Ethyl 2,4-dioxopyrrolidine-3-carboxylate: A positional isomer with the ester group at position 3 instead of position 1.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2,4-dioxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H9NO4/c1-2-12-7(11)8-4-5(9)3-6(8)10/h2-4H2,1H3

InChI Key

CLEUJNAWWJIRDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(=O)CC1=O

Origin of Product

United States

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